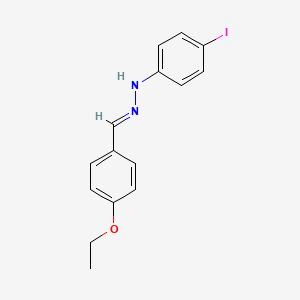![molecular formula C7H8Cl2O B14690450 Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- CAS No. 32166-28-2](/img/structure/B14690450.png)
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of two chlorine atoms at the 7,7-positions adds to its reactivity and potential utility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- typically involves the reaction of cyclopentadiene with dichloroketene. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the bicyclic structure. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: Similar bicyclic structure but with different functional groups.
Bicyclo[3.2.0]hept-6-en-2-one: Another bicyclic compound with a different arrangement of functional groups.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is unique due to the presence of chlorine atoms, which impart distinct reactivity and potential applications. The dichloro substitution makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
32166-28-2 |
|---|---|
Molekularformel |
C7H8Cl2O |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
7,7-dichlorobicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h4-5H,1-3H2 |
InChI-Schlüssel |
JNUBXUDLWFTLCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C(C2=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
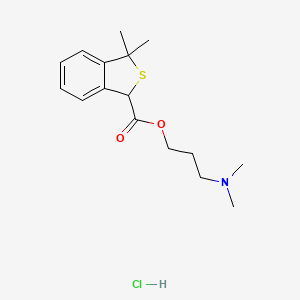
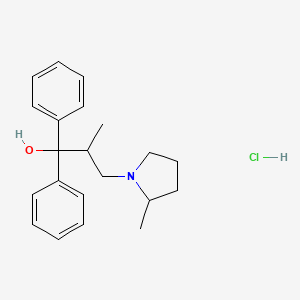

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
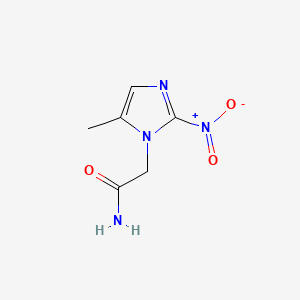
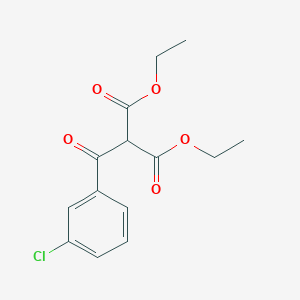
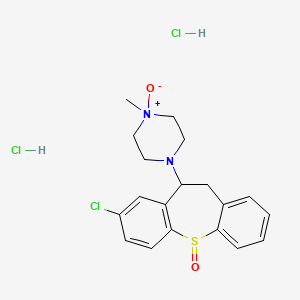

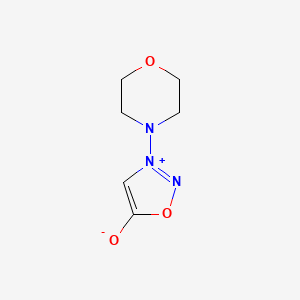
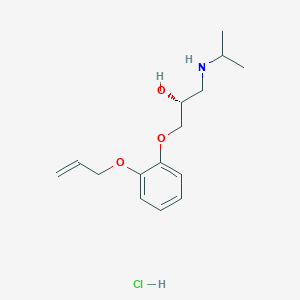
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
